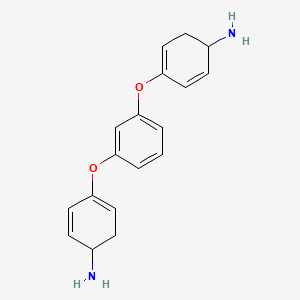
4,4'-(1,3-Phenylenebis(oxy))bis(cyclohexa-2,4-dienamine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(1,3-Phenylenebis(oxy))bis(cyclohexa-2,4-dienamine) is an organic compound characterized by the presence of two cyclohexa-2,4-dienamine groups connected via a 1,3-phenylenebis(oxy) linkage. This compound is notable for its unique structure, which combines aromatic and amine functionalities, making it a subject of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1,3-Phenylenebis(oxy))bis(cyclohexa-2,4-dienamine) typically involves the following steps:
Starting Materials: The synthesis begins with 1,3-dihydroxybenzene (resorcinol) and 4-nitrochlorobenzene.
Formation of Intermediate: Resorcinol reacts with 4-nitrochlorobenzene in the presence of a base such as potassium carbonate to form 1,3-bis(4-nitrophenoxy)benzene.
Reduction: The nitro groups in 1,3-bis(4-nitrophenoxy)benzene are reduced to amine groups using a reducing agent like hydrogen gas in the presence of a palladium catalyst, yielding 4,4’-(1,3-phenylenebis(oxy))bis(cyclohexa-2,4-dienamine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-(1,3-Phenylenebis(oxy))bis(cyclohexa-2,4-dienamine) undergoes various chemical reactions, including:
Oxidation: The amine groups can be oxidized to nitroso or nitro groups using oxidizing agents like potassium permanganate or nitric acid.
Reduction: The compound can be further reduced to form different amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Concentrated sulfuric acid for sulfonation, concentrated nitric acid for nitration.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of various amine derivatives.
Substitution: Formation of sulfonated or nitrated aromatic compounds.
Applications De Recherche Scientifique
4,4’-(1,3-Phenylenebis(oxy))bis(cyclohexa-2,4-dienamine) has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and resins.
Mécanisme D'action
The mechanism of action of 4,4’-(1,3-Phenylenebis(oxy))bis(cyclohexa-2,4-dienamine) involves its interaction with molecular targets through its amine and aromatic functionalities. These interactions can lead to the modulation of biochemical pathways, affecting cellular processes. The compound’s ability to undergo various chemical reactions also allows it to form derivatives with specific biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Bis(4-aminophenoxy)benzene: Similar structure but lacks the cyclohexa-2,4-dienamine groups.
4,4’-(1,4-Phenylenebis(oxy))bis(cyclohexa-2,4-dienamine): Similar but with a different phenylenebis(oxy) linkage.
4,4’-(1,3-Phenylenebis(oxy))bis(aniline): Similar but with aniline groups instead of cyclohexa-2,4-dienamine.
Uniqueness
4,4’-(1,3-Phenylenebis(oxy))bis(cyclohexa-2,4-dienamine) is unique due to its combination of cyclohexa-2,4-dienamine groups and the 1,3-phenylenebis(oxy) linkage, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C18H20N2O2 |
|---|---|
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
4-[3-(4-aminocyclohexa-1,5-dien-1-yl)oxyphenoxy]cyclohexa-2,4-dien-1-amine |
InChI |
InChI=1S/C18H20N2O2/c19-13-4-8-15(9-5-13)21-17-2-1-3-18(12-17)22-16-10-6-14(20)7-11-16/h1-4,6,8-14H,5,7,19-20H2 |
Clé InChI |
XTGFDARVAUOXOL-UHFFFAOYSA-N |
SMILES canonique |
C1C=C(C=CC1N)OC2=CC(=CC=C2)OC3=CCC(C=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


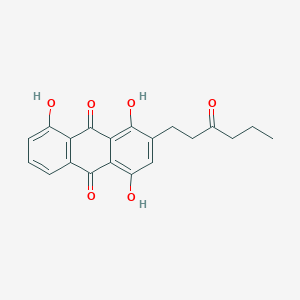
![[(E,2S,3R)-18-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-amino-3-hydroxyoctadec-4-enyl] dihydrogen phosphate](/img/structure/B13143933.png)

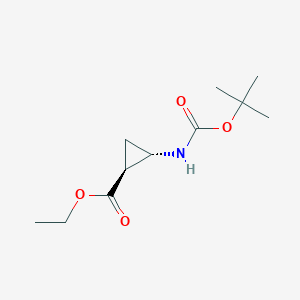
![7-Benzyl-4-(isoxazolidin-3-ylmethyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13143944.png)
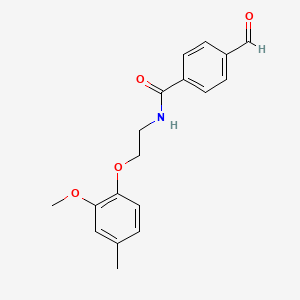
![5-Chloro-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B13143950.png)
![20-[3-[2-[Tert-butyl(diphenyl)silyl]oxyethylamino]propyl]-15,16-dimethoxy-5,7-dioxa-20-azapentacyclo[10.8.0.02,10.04,8.013,18]icosa-1(12),2,4(8),9,13,15,17-heptaene-11,19-dione](/img/structure/B13143952.png)
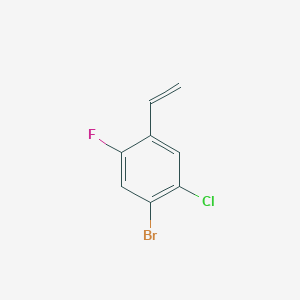

![6-Amino-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylicacid](/img/structure/B13143979.png)
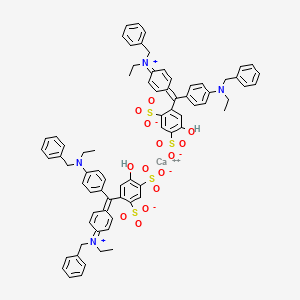
![4-(Methylamino)-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol](/img/structure/B13143985.png)
![5-Iodo-2-(methylthio)thieno[2,3-d]pyrimidin-4-ol](/img/structure/B13143996.png)
